molecular formula C10H15N3 B2886528 2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine CAS No. 2309734-22-1

2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B2886528
CAS No.: 2309734-22-1
M. Wt: 177.251
InChI Key: AXWOKQMGHVMCHL-UHFFFAOYSA-N
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Description

2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine is a chemical compound with the molecular formula C10H15N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a cyclopropyl group, which is a three-membered carbon ring, and three methyl groups attached to the pyrimidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dimethylpyrimidine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of more efficient catalysts and solvents can further enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the pyrimidine ring is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds.

Scientific Research Applications

2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-4,6-dimethylpyrimidine
  • 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine
  • 2-cyclopropyl-6-methylpyrimidin-4-amine

Uniqueness

2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine is unique due to the presence of three methyl groups and a cyclopropyl group attached to the pyrimidine ring. This specific substitution pattern imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. These unique properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-6-9(13(2)3)12-10(11-7)8-4-5-8/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWOKQMGHVMCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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